molecular formula C21H20ClN5OS B2596687 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1235337-01-5

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2596687
CAS RN: 1235337-01-5
M. Wt: 425.94
InChI Key: FWILJMLCARUIKA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a chlorobenzothiazole, and a piperidine. These groups are common in many pharmaceutical compounds, suggesting potential biological activity .


Molecular Structure Analysis

The presence of multiple aromatic rings (benzimidazole and chlorobenzothiazole) suggests that this compound may have significant π-conjugation, which could affect its chemical reactivity and interactions with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen atoms in the benzimidazole and piperidine rings could allow for hydrogen bonding, potentially increasing the compound’s water solubility .

Scientific Research Applications

Pharmaceuticals: Antitumor Activity

This compound, featuring a benzimidazole core, is part of a class of molecules that exhibit significant antitumor properties. Research indicates that similar structures have shown moderate to high inhibitory activities against various tumor cell lines, such as HepG2, SK-OV-3, NCI-H460, and BEL-7404 . The presence of the benzimidazole and benzothiazole moieties suggests potential for targeted cancer therapies, possibly as kinase inhibitors or apoptosis-inducing agents.

Optical Applications: Dyes for Solar Cells

Compounds with imidazole rings have been researched for their use in dyes for solar cells . The electron-rich nature of the benzimidazole and benzothiazole rings could be exploited to design compounds that serve as efficient light-harvesting chromophores, which are essential for the conversion of solar energy into electricity.

Catalysis: Synthesis of Heterocycles

The compound’s structure is indicative of its potential use in catalysis, particularly in the synthesis of other heterocycles. The benzimidazole moiety is a versatile precursor in the construction of complex molecules, which can be applied in various catalytic processes to enhance reaction efficiency and selectivity .

Mechanism of Action

The exact mechanism of action would depend on the specific biological target of this compound. Benzimidazoles are known to bind to various enzymes and receptors in biological systems, so this compound could potentially interact with similar targets .

properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-N-(6-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5OS/c22-14-5-6-17-18(11-14)29-21(25-17)26-20(28)13-7-9-27(10-8-13)12-19-23-15-3-1-2-4-16(15)24-19/h1-6,11,13H,7-10,12H2,(H,23,24)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWILJMLCARUIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)CC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide

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